molecular formula C10H12FNO B262611 N-(4-fluorobenzyl)propanamide

N-(4-fluorobenzyl)propanamide

Cat. No.: B262611
M. Wt: 181.21 g/mol
InChI Key: MOOYRFOCKHADCB-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 4-fluorobenzyl group. This structure confers unique physicochemical properties, including moderate polarity due to the amide group and enhanced lipophilicity from the fluorinated aromatic ring.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C10H12FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

MOOYRFOCKHADCB-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=CC=C(C=C1)F

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Propanamide Derivatives

The biological and chemical behavior of propanamide derivatives is heavily influenced by substituents on the benzyl group and the propanamide chain. Below is a comparative analysis:

Table 1: Key Structural Features of Selected Propanamide Analogues
Compound Name Substituents on Benzyl Group Propanamide Chain Modification Key References
N-(4-Fluorobenzyl)propanamide 4-Fluoro None
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide 4-Fluoro Sulfonyl group at C2
N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide 2-Fluoro + furyl Extended alkyl chain with furyl substituent
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide 4-Chloro Cyano and methoxy-amino groups
2-(4-Methoxybenzenethio)propanamide N/A Thioamide (S instead of O)

Key Observations :

  • Electronic Effects: The 4-fluorobenzyl group enhances electron-withdrawing properties compared to non-halogenated analogues, affecting reactivity in nucleophilic substitutions .
  • Chain Modifications : Sulfonyl (e.g., compound 21b in ) and thioamide () groups alter hydrogen-bonding capacity and metabolic stability. Thioamides exhibit reduced hydrolysis rates compared to amides .

Physicochemical Properties

Melting points, solubility, and spectral data vary significantly with structural modifications:

Table 2: Physicochemical Data for Selected Compounds
Compound Name Melting Point (°C) MS (m/z) [M+H]+ Solubility (Polar Solvents) Reference
This compound Not reported Not available Moderate (DMF, DMSO)
Compound 21b () 74–84 684 Low (chloroform)
2-(4-Methoxybenzenethio)propanamide Not reported 212 High (ethanol)

Analysis :

  • The sulfonyl-substituted propanamide (21b) has a lower melting point (74–84°C) compared to fluorobenzyl derivatives, likely due to reduced crystallinity from bulkier substituents .
  • Thioamides () exhibit higher solubility in ethanol, attributed to sulfur’s polarizability and weaker intermolecular forces .

Comparison with Analogues :

  • Sulfonyl derivatives (e.g., 21b) require oxidation of thioethers using m-chloroperoxybenzoic acid .
  • Thioamides are synthesized via nucleophilic displacement of chloro-propanamides with thiols .

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